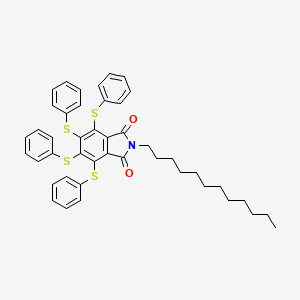
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Phenylsulfanyl Groups: This step involves the substitution of hydrogen atoms on the isoindole core with phenylsulfanyl groups using reagents like phenylthiol and a suitable catalyst.
Attachment of the Dodecyl Chain: The dodecyl chain can be introduced through alkylation reactions using dodecyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoindole core or the phenylsulfanyl groups, potentially leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the phenylsulfanyl groups or the dodecyl chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe in biochemical assays to study specific molecular interactions.
Industry
Polymer Additives: It may be used as an additive in polymer formulations to enhance properties like stability and durability.
Coatings: Potential use in the development of advanced coatings with specific protective or functional properties.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, its effects could be related to its structural properties and interactions with other components in a material.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione: Similar in structure but with variations in the substituents.
Isoindole Derivatives: Compounds with the isoindole core but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of the isoindole core, phenylsulfanyl groups, and the dodecyl chain. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
| 93360-86-2 | |
Formule moléculaire |
C44H45NO2S4 |
Poids moléculaire |
748.1 g/mol |
Nom IUPAC |
2-dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C44H45NO2S4/c1-2-3-4-5-6-7-8-9-10-23-32-45-43(46)37-38(44(45)47)40(49-34-26-17-12-18-27-34)42(51-36-30-21-14-22-31-36)41(50-35-28-19-13-20-29-35)39(37)48-33-24-15-11-16-25-33/h11-22,24-31H,2-10,23,32H2,1H3 |
Clé InChI |
IRJZCALFDBHWND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


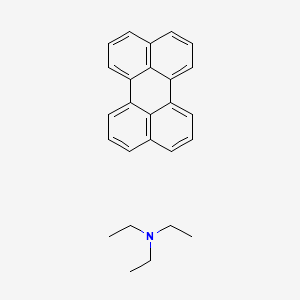
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/no-structure.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
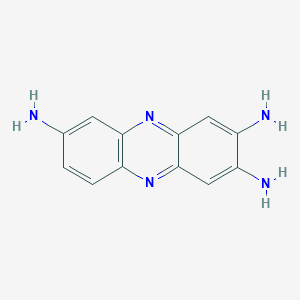
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)
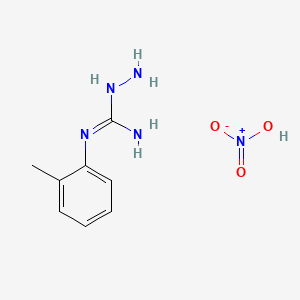
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
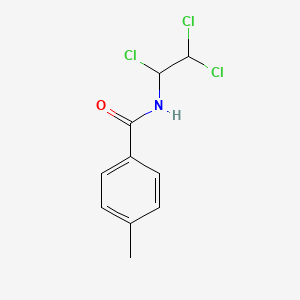
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
